![molecular formula C57H106O6 B3026074 [3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate CAS No. 2442-53-7](/img/structure/B3026074.png)
[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate
Overview
Description
“[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate” is a complex chemical compound with the molecular formula C57H106O6 . It is also known as TG (18:0/18:2 (9Z,12Z)/18:0), a type of triglyceride .
Molecular Structure Analysis
The molecular weight of this compound is 887.4 g/mol . The IUPAC name is [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 887.4 g/mol . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The XLogP3-AA value is 23.6 , which gives an indication of its lipophilicity, important for its distribution within the body.Scientific Research Applications
Anti-Tubercular Drug Designing
(9Z,12Z)-Octadeca-9,12-dienoic acid: was isolated from Eichhornia crassipes , a plant with promising drug agent potential. Researchers investigated its interaction with β-ketoacyl-ACP synthase (KasA) , an essential enzyme encoded in the Mycobacterium tuberculosis genome. KasA plays a crucial role in fatty acid biosynthesis, making it an attractive target for anti-TB drug development .
- Binding Interaction : When docked with KasA, (9Z,12Z)-octadeca-9,12-dienoic acid interacted primarily with phenylalanine239 and proline201 . However, it was a weaker binder compared to the co-crystallized ligand JSF-3285 . The compound formed a hydrogen bond and a Pi-alkyl bond with KasA .
Phospholipid Composition
(9Z,12Z)-Octadeca-9,12-dienoic acid: is part of a phosphatidylethanolamine (PE) molecule, specifically PE-NMe2(18:0/18:3(9Z,12Z,15Z)) . This phospholipid contributes to cell membrane structure and function. Its unique fatty acid composition may influence membrane fluidity and signaling pathways .
Mechanism of Action
Target of Action
The primary target of this compound is the β-ketoacyl-ACP synthase (KasA), an essential enzyme in the fatty acid synthesis pathway . This enzyme plays a crucial role in the elongation of fatty acids, which are vital components of the cell membrane.
Mode of Action
The compound interacts with KasA, specifically binding to the phenylalanine239 and proline201 residues . This interaction could potentially inhibit the activity of KasA, thereby disrupting the synthesis of fatty acids.
Biochemical Pathways
The affected pathway is the fatty acid synthesis pathway. By inhibiting KasA, the compound disrupts the elongation of fatty acids, which could lead to a disruption in the formation of the cell membrane .
Result of Action
The molecular and cellular effects of the compound’s action would likely include disruption of cell membrane integrity due to the inhibition of fatty acid synthesis . This could potentially lead to cell death, providing a mechanism for the compound’s potential anti-tubercular activity.
properties
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,28,54H,4-15,17-18,20-24,26-27,29-53H2,1-3H3/b19-16-,28-25- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFJWRKPWCFTQP-LVBVOWIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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